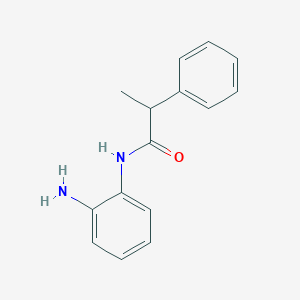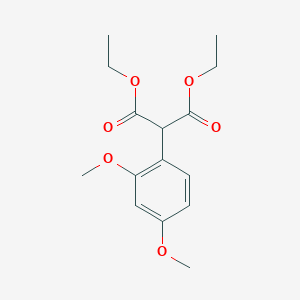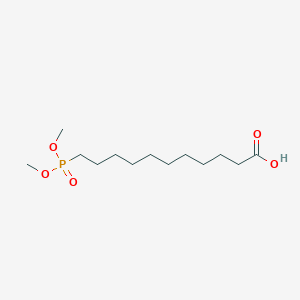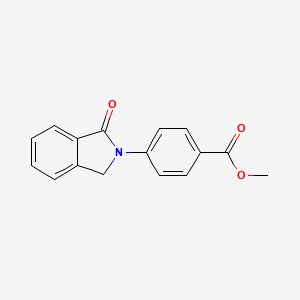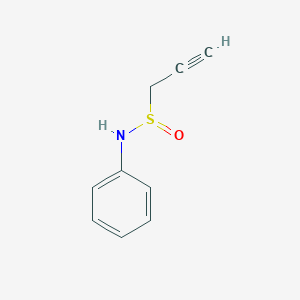![molecular formula C13H11NO2S B14127283 4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid CAS No. 82145-82-2](/img/structure/B14127283.png)
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is a chemical compound with the molecular formula C13H11NO2S It is characterized by the presence of a pyridine ring attached to a benzoic acid moiety via a sulfanyl methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 4-pyridinethiol with 4-(bromomethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-pyridinethiol attacks the bromomethyl group of 4-(bromomethyl)benzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group may play a role in binding to metal ions or forming hydrogen bonds, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Lacks the sulfanyl methyl group, which may affect its binding properties and reactivity.
4-(Pyridin-3-yl)benzoic acid: The position of the nitrogen atom in the pyridine ring is different, which can influence its chemical behavior and interactions.
4-(Pyridin-2-yl)benzoic acid: Similar to 4-(Pyridin-3-yl)benzoic acid, the position of the nitrogen atom affects its properties.
Uniqueness
4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl methyl group, which can enhance its reactivity and binding affinity in various applications. This structural feature distinguishes it from other similar compounds and contributes to its potential utility in scientific research and industrial applications.
Propiedades
Número CAS |
82145-82-2 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
4-(pyridin-4-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-3-1-10(2-4-11)9-17-12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) |
Clave InChI |
XNNOJWYLAXLGSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)

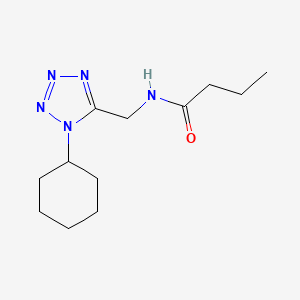

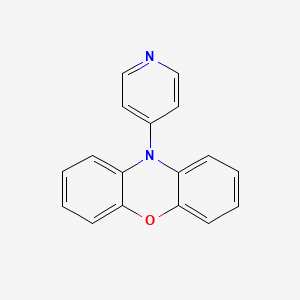
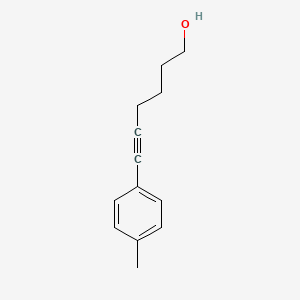

![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)

